molecular formula C17H16N2O B2512561 N-benzyl-2-(1H-indol-3-yl)acetamide CAS No. 73031-14-8

N-benzyl-2-(1H-indol-3-yl)acetamide

Cat. No.: B2512561
CAS No.: 73031-14-8
M. Wt: 264.328
InChI Key: YFISMSIEWANYHE-UHFFFAOYSA-N
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Description

N-benzyl-2-(1H-indol-3-yl)acetamide (CAS 56999-30-5) is an indole-acetamide derivative with a molecular formula of C₁₇H₁₆N₂O and a molecular weight of 264.32 g/mol . This compound is part of a class of N-benzyl-acetamides that have been identified in scientific research as a promising scaffold for the development of novel antiviral agents . The core structure of this compound is of significant research value due to its established role in targeting viral replication machinery. Specifically, closely related analogues, such as 2-((indol-3-yl)thio)-N-benzyl-acetamides, have been demonstrated to function as potent inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) , a crucial enzyme for the replication of the virus . In these studies, optimized compounds within this family exhibited inhibitory activity (IC₅₀) in the low micromolar range, comparable to the control antiviral drug remdesivir, and showed efficacy in inhibiting RNA synthesis . Furthermore, related indole-acetamide structures have also been explored as dual inhibitors of other respiratory viruses , including respiratory syncytial virus (RSV) and influenza A virus (IAV), suggesting a broader potential utility in antiviral research . This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a key intermediate or reference standard in medicinal chemistry and virology research programs aimed at developing new antiviral therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-17(19-11-13-6-2-1-3-7-13)10-14-12-18-16-9-5-4-8-15(14)16/h1-9,12,18H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFISMSIEWANYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73031-14-8
Record name N-BENZYL-2-(1H-INDOL-3-YL)-ACETAMIDE
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Synthetic Methodologies and Chemo Systematic Derivatization of N Benzyl 2 1h Indol 3 Yl Acetamide Scaffolds

Synthetic Pathways for the Core N-benzyl-2-(1H-indol-3-yl)acetamide Structure

The construction of the fundamental this compound framework can be achieved through several synthetic routes, ranging from classical to more modern, greener approaches.

Classical Coupling Reactions Involving Indole-3-acetic Acid Derivatives

A primary and well-established method for synthesizing this compound involves the coupling of indole-3-acetic acid (IAA) with benzylamine (B48309). This reaction typically requires the activation of the carboxylic acid group of IAA to facilitate the formation of the amide bond. Common activating agents include dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). clockss.org This method proceeds by forming a reactive O-acylisourea intermediate from the reaction of DCC with the carboxylic acid, which is then readily attacked by the amine.

Another approach involves the conversion of indole-3-acetic acid into a more reactive derivative, such as an acid chloride or acid anhydride (B1165640). For instance, treatment of IAA with a chlorinating agent like oxalyl chloride or thionyl chloride would yield indole-3-acetyl chloride. This highly reactive intermediate can then be directly reacted with benzylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct, to form the desired acetamide (B32628). walisongo.ac.id

These classical coupling reactions are robust and widely used, providing reliable access to the core this compound structure.

Emerging Synthetic Strategies for Acetamide Linkage Formation (e.g., Carbonyldiimidazole-Mediated)

More recent synthetic strategies have focused on the use of alternative coupling reagents that offer advantages in terms of milder reaction conditions and easier purification. One such reagent is 1,1'-carbonyldiimidazole (B1668759) (CDI). wikipedia.org The reaction of indole-3-acetic acid with CDI results in the formation of a highly reactive acyl-imidazolide intermediate and the evolution of carbon dioxide gas. nih.gov This intermediate then smoothly reacts with benzylamine to furnish this compound. nih.gov This method is often preferred due to the clean nature of the reaction and the ease of removal of the imidazole (B134444) byproduct. wikipedia.orgnih.gov

The use of CDI is part of a broader trend towards the development of more efficient and user-friendly coupling agents in peptide and amide synthesis. wikipedia.org

Catalyst-Free and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop synthetic methods that minimize waste and avoid the use of hazardous reagents. walisongo.ac.id Some approaches aim for catalyst-free conditions. For instance, the direct thermal condensation of indole-3-acetic acid and benzylamine at high temperatures could potentially form the amide bond, though this may lead to side reactions and lower yields.

Microwave-assisted synthesis represents another green chemistry approach. Microwave irradiation can significantly accelerate the reaction between N-benzyl-2-hydroxyacetamide and 2-nitroimidazole (B3424786) in a dry medium to produce N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide, a related compound, in a rapid and efficient manner without the need for a catalyst. google.com This suggests that similar microwave-assisted, solvent-free, or minimal-solvent conditions could be explored for the direct synthesis of this compound.

Furthermore, the use of boric acid as a mild and environmentally benign catalyst for the direct amidation of carboxylic acids with amines has been reported as a greener alternative to traditional coupling methods. walisongo.ac.id This catalytic system generates only water as a byproduct, aligning well with the goals of sustainable chemistry. walisongo.ac.id

Directed Synthesis of this compound Analogs and Structural Isomers

The versatility of the this compound scaffold allows for systematic modifications at various positions to create a diverse library of analogs for structure-activity relationship (SAR) studies.

Strategic Modifications on the Indole (B1671886) Nucleus (e.g., N1-alkylation, C2/C5-substitutions)

The indole ring is a prime target for chemical modification.

N1-Alkylation: The nitrogen at the 1-position of the indole ring can be readily alkylated using various alkyl halides in the presence of a base. rsc.org For example, reacting this compound with a methylating agent like methyl iodide and a base such as sodium hydride would yield N-benzyl-2-(1-methyl-1H-indol-3-yl)acetamide. rsc.org This modification can influence the compound's lipophilicity and hydrogen-bonding capabilities.

C2-Substitution: Introduction of substituents at the C2 position of the indole nucleus can be achieved through various synthetic routes. One approach involves the use of a starting material already bearing the desired substituent at the C2 position, which is then carried through the synthetic sequence to the final acetamide. For instance, synthesis could begin with a 2-methylindole (B41428) derivative.

C5-Substitution: The C5 position of the indole ring is also a common site for functionalization. Syntheses can start from 5-substituted indoles, such as 5-bromoindole (B119039) or 5-methoxyindole, to introduce halogen or alkoxy groups into the final molecule. nih.gov These substituents can modulate the electronic properties and metabolic stability of the compound.

Functionalization of the N-benzyl Moiety

The N-benzyl group provides another handle for structural diversification. A wide range of substituted benzylamines can be used in the initial coupling reaction with indole-3-acetic acid to introduce various functionalities onto the phenyl ring. abq.org.br

For example, using benzylamines with electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., fluoro, chloro, nitro) at the ortho, meta, or para positions can systematically alter the electronic and steric properties of the molecule. nih.govmdpi.com This allows for a fine-tuning of the compound's interaction with biological targets.

Below is a table summarizing some of the key synthetic reactions and the types of analogs that can be generated:

Reaction Type Reactants Product/Analog Type Key Features
Amide CouplingIndole-3-acetic acid, Benzylamine, DCC/HOBtCore this compoundClassical, reliable method
CDI-Mediated CouplingIndole-3-acetic acid, Benzylamine, CDICore this compoundMild conditions, clean reaction
N1-AlkylationThis compound, Alkyl halide, BaseN1-substituted analogsModifies lipophilicity
C5-Substitution5-Substituted indole-3-acetic acid, BenzylamineC5-substituted analogsModulates electronic properties
N-benzyl FunctionalizationIndole-3-acetic acid, Substituted benzylamineN-benzyl substituted analogsFine-tunes steric and electronic properties

Diversity-Oriented Synthesis at the Acetamide Bridge (e.g., incorporating furan-2-yl, cyclohexyl, or alkyl groups)

The structural diversity of this compound scaffolds can be readily expanded at the acetamide bridge through various amide bond forming reactions. A common and efficient method involves the coupling of indole-3-acetic acid with a diverse range of primary or secondary amines using a suitable coupling agent. This approach allows for the introduction of various substituents, including heterocyclic, alicyclic, and aliphatic moieties, thereby enabling the exploration of a broad chemical space.

A widely used method for this transformation is the activation of indole-3-acetic acid with a coupling agent, followed by the addition of the desired amine. nih.govunmc.edu Common coupling agents that facilitate this reaction include 1,1'-carbonyldiimidazole (CDI) and propylphosphonic anhydride (T3P). nih.govunmc.edu For instance, the reaction of indole-3-acetic acid with CDI in an appropriate solvent like acetonitrile (B52724) generates a highly reactive acyl-imidazole intermediate. Subsequent addition of an amine, such as furfurylamine, cyclohexanemethylamine, or a simple alkylamine, leads to the formation of the corresponding N-substituted-2-(1H-indol-3-yl)acetamide derivative in good yields. The reaction is typically carried out at room temperature and is amenable to a wide range of amines, making it a versatile tool for generating a library of compounds. nih.gov

The general synthetic scheme is as follows:

Scheme 1: Synthesis of N-substituted-2-(1H-indol-3-yl)acetamides

The following table summarizes the synthesis of representative this compound derivatives with diverse substitutions at the acetamide bridge.

AmineProductCoupling AgentSolventYield (%)
FurfurylamineN-(furan-2-ylmethyl)-2-(1H-indol-3-yl)acetamideCDIAcetonitrileHigh
CyclohexanemethylamineN-(cyclohexylmethyl)-2-(1H-indol-3-yl)acetamideT3PEthyl acetateGood
n-ButylamineN-butyl-2-(1H-indol-3-yl)acetamideCDIAcetonitrileHigh
BenzylamineThis compoundT3PEthyl acetateHigh

Chemical Reactivity and Transformation Mechanisms of this compound Scaffolds

The this compound scaffold possesses multiple reactive sites, including the indole ring, the benzyl (B1604629) group, and the acetamide linkage, making it amenable to a variety of chemical transformations.

Oxidative and Reductive Manipulations

Oxidative Manipulations: The indole nucleus of the this compound scaffold is susceptible to oxidation. A common oxidative transformation is the conversion of the indole ring to an oxindole. For example, the oxidation of indole-3-acetic acid to oxindole-3-acetic acid is a known process in plant biochemistry and can be achieved chemically. nih.gov This transformation can be relevant to the this compound scaffold. The reaction typically proceeds via oxidation at the C2 and C3 positions of the indole ring. While specific conditions for the direct oxidation of this compound are not widely reported, methods used for similar indole derivatives, such as treatment with oxidizing agents like N-bromosuccinimide (NBS) in the presence of water or tert-butanol, could potentially be applied. bridgew.edu

Reductive Manipulations: The amide bond in the this compound scaffold is generally stable but can be reduced under forcing conditions using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would result in the corresponding diamine, transforming the acetamide bridge into an ethylamine (B1201723) linker. However, such strong reducing agents might also affect other functional groups in the molecule. A milder approach for the reduction of the indole C2=C3 double bond can be achieved using triethylsilane in the presence of a strong acid like trifluoroacetic acid, leading to the corresponding indoline (B122111) structure. clockss.org

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution: The indole ring is an electron-rich aromatic system and readily undergoes electrophilic substitution. The preferred site for electrophilic attack on the indole nucleus is the C3 position. nih.gov However, in the this compound scaffold, the C3 position is already substituted. Therefore, electrophilic substitution is expected to occur on the benzene (B151609) ring of the indole moiety (at the C4, C5, C6, or C7 positions) or on the N-benzyl group. The directing effects of the existing substituents will govern the regioselectivity of the substitution. For instance, nitration or halogenation would likely lead to substitution on the benzene portion of the indole ring, with the exact position depending on the reaction conditions and the directing influence of the indolyl nitrogen and the C3-substituent. nih.govchemijournal.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the indole ring itself is generally difficult unless the ring is activated by strongly electron-withdrawing groups or a suitable leaving group is present. A more feasible approach for introducing nucleophiles is through the substitution of a halogenated precursor. For example, a bromo-substituted this compound could serve as a substrate for nucleophilic substitution reactions. While direct nucleophilic substitution on an unactivated indole ring is rare, cine-substitution, where the nucleophile attacks a position adjacent to the one bearing the leaving group, has been observed in some N-substituted indoles. clockss.orgchemijournal.com

Advanced Coupling Reactions for Complex Architectures (e.g., Suzuki-Miyaura cross-coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and can be applied to the this compound scaffold to create more complex architectures. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.

To utilize this methodology, a halogenated derivative of this compound is first required. This can be synthesized by electrophilic halogenation of the parent compound or by starting the synthesis with a halogenated indole-3-acetic acid. For example, a bromo-substituted this compound can be prepared and subsequently used in a Suzuki-Miyaura coupling reaction.

The general conditions for the Suzuki-Miyaura coupling of a halo-indole derivative involve a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system with specific ligands like SPhos or XPhos), a base (e.g., K₃PO₄ or Cs₂CO₃), and a suitable boronic acid or boronate ester in a solvent mixture such as dioxane/water. nih.govrsc.org This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the halogenated position of the indole ring.

Molecular Mechanism Elucidation and Identification of Biological Targets for N Benzyl 2 1h Indol 3 Yl Acetamide

Direct Binding Site Characterization and Ligand-Target Interactions

Molecular docking studies have been instrumental in elucidating the binding modes of derivatives of the N-benzyl-2-(1H-indol-3-yl)acetamide scaffold to their protein targets. These computational analyses provide a detailed view of the ligand-target interactions at the atomic level, revealing the specific forces that govern binding affinity and specificity.

For instance, in the context of inhibiting the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, derivatives of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamide have been shown to occupy the enzyme's active site. nih.gov Molecular modeling predicts that these compounds can establish several key interactions within the RdRp binding pocket. The binding is characterized by a combination of hydrogen bonds and pi-stacking interactions. The indole (B1671886) and benzyl (B1604629) moieties are crucial for positioning the molecule correctly within the active site. nih.gov Predicted binding poses show interactions with both polar and hydrophobic residues of the enzyme. nih.gov Specifically, 2D ligand interaction diagrams indicate that hydrogen bonding and various pi-interactions (π-π and π-cation) are critical for the stable binding of these inhibitors. nih.gov

Similarly, peptoid structures incorporating the N-benzyl acetamide (B32628) fragment have been evaluated for their interaction with butyrylcholinesterase (BChE). abq.org.br Molecular docking of these peptoids into the BChE active site has helped to explain their observed inhibitory selectivity. The models suggest that the benzyl and amide components of the compounds form specific interactions with amino acid residues within the catalytic gorge of BChE, which are different from the interactions they would form with the closely related enzyme, acetylcholinesterase (AChE). abq.org.br

Enzymatic Catalysis Inhibition Mechanisms

Research has identified this compound derivatives as inhibitors of several key enzymes. The primary mechanism observed is the direct inhibition of enzymatic catalysis, which disrupts essential biological processes.

A significant target identified for this class of compounds is the RNA-dependent RNA polymerase (RdRp) of RNA viruses. nih.gov In previous work leading to the investigation of benzylamine-containing derivatives, related compounds were found to target the RdRp of both Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). nih.gov Following this, derivatives of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamide were specifically identified as potent inhibitors of the SARS-CoV-2 RdRp. nih.gov These compounds demonstrated a dose-dependent inhibition of the enzyme's ability to synthesize RNA. nih.gov The inhibitory activity of some of these derivatives was found to be comparable to the known RdRp inhibitor, remdesivir. nih.gov

The table below summarizes the in vitro inhibitory activity of selected 2-((1H-indol-3-yl)thio)-N-benzyl-acetamide derivatives against SARS-CoV-2 RdRp. nih.gov

CompoundIC₅₀ (μM) against SARS-CoV-2 RdRp
6b2 3.35 ± 0.21
6b5 4.55 ± 0.2
6c9 1.65 ± 0.05
6d2 3.76 ± 0.79
6d5 1.11 ± 0.05
Remdesivir (Control) 1.19 ± 0.36

In another context, peptoids synthesized with an N-benzyl-2-(N-benzylamido)acetamide structure have been identified as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative conditions like Alzheimer's disease. abq.org.br Kinetic analyses using Lineweaver-Burk plots revealed that these compounds act as competitive inhibitors. abq.org.br This indicates that they bind to the active site of BChE, thereby competing with the natural substrate. The compounds showed high selectivity for BChE over acetylcholinesterase (AChE). abq.org.br

The table below shows the inhibitory concentrations for the most active peptoids against cholinesterases. abq.org.br

CompoundBChE IC₅₀ (μM)
5a 28
5d 40

Downstream Signaling Pathway Perturbations

The inhibition of enzymatic activity by this compound derivatives leads to the perturbation of downstream cellular and molecular pathways. These downstream effects are the ultimate manifestation of the compound's mechanism of action.

In the case of SARS-CoV-2 RdRp inhibition, the direct downstream consequence is the disruption of viral genome transcription and replication. nih.gov This was functionally demonstrated using a cell-based Gaussia luciferase (Gluc) reporter assay. nih.gov In this system, the expression of the reporter gene is dependent on the activity of the viral RdRp. The observed reduction in luciferase activity in the presence of the compounds provides direct evidence of the inhibition of the viral replication machinery within a cellular context. nih.gov Studies on related indole derivatives against RSV also showed that they function at the stage of genome replication and transcription, confirming that the downstream effect is the halting of the viral life cycle. semanticscholar.org

Phenotypic Screening to Target Deconvolution Approaches

Phenotypic screening is a powerful strategy in drug discovery that identifies compounds based on their effect on a cell or organism's phenotype, without prior knowledge of the specific molecular target. nih.gov This approach is particularly valuable for complex diseases where the optimal targets may not be well-validated. nih.gov If a compound like this compound or its derivatives were identified as a "hit" in a phenotypic screen (e.g., a screen for antiviral activity or neuroprotection), the next critical step would be "target deconvolution"—the process of identifying the specific molecular target(s) responsible for the observed phenotype.

Several methods can be employed for target deconvolution. For instance, if a phenotypic screen revealed that a derivative of this compound prevents viral-induced cell death, researchers would then use techniques like those described in the previous sections to find the target. This could involve affinity chromatography using the compound as bait to pull down its binding partners from cell lysates, followed by mass spectrometry to identify the proteins. Subsequently, biochemical assays would be performed with the identified proteins (like RdRp or BChE) to confirm that the compound inhibits their function. Molecular docking studies would then further validate this interaction, completing the bridge from an observed phenotype to a defined molecular mechanism. nih.govabq.org.br This approach, combining phenotypic screening with robust target deconvolution methods, offers a comprehensive pathway to understanding the full biological activity of novel chemical entities.

Structure Activity Relationship Sar and Rational Design Principles of N Benzyl 2 1h Indol 3 Yl Acetamide Derivatives

Correlating Structural Features of the Indole (B1671886) Moiety with Biological Efficacy

The indole nucleus is a cornerstone of many pharmacologically active compounds, and its substitution pattern in N-benzyl-2-(1H-indol-3-yl)acetamide derivatives is a critical determinant of their biological efficacy. Modifications at various positions on the indole ring can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

For instance, in the development of inhibitors for the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus, substitutions on the indole ring of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides were found to be crucial. While the parent compound with an unsubstituted indole showed activity, the introduction of substituents led to a range of potencies. This highlights the sensitivity of the target enzyme to the electronic and steric environment of the indole moiety.

In a different context, the indole-3-ylglyoxylamide scaffold has been identified as a "privileged" structure in medicinal chemistry, meaning it can serve as a basis for ligands targeting a variety of receptors. For a series of these compounds acting as TSPO ligands with anxiolytic-like properties, a highly lipophilic moiety at the 2-position of the indole was found to be a key requirement for high efficacy. mdpi.com This suggests that for certain targets, enhancing the lipophilicity of the indole core can lead to improved biological outcomes.

Furthermore, studies on N-acetamide indoles as antimalarial agents targeting PfATP4 revealed that modifications to the indole ring were a key aspect of optimizing their activity. nih.gov The initial screening identified the N-acetamide indole chemotype as a promising starting point, and subsequent structure-activity relationship (SAR) studies focused on refining the substitutions on the indole nucleus to enhance potency and metabolic stability. nih.gov

The following table summarizes the impact of indole moiety modifications on the biological activity of selected this compound derivatives:

Compound/Series Indole Moiety Modification Biological Target/Activity Key Finding Reference
2-((1H-indol-3-yl)thio)-N-benzyl-acetamidesSubstitution on the indole ringSARS-CoV-2 RdRp inhibitionSubstitutions on the indole ring significantly influenced inhibitory potency. nih.gov
Indol-3-ylglyoxylamidesHighly lipophilic moiety at the 2-positionTSPO ligands (anxiolytic-like)A highly lipophilic group at the 2-position was crucial for high efficacy. mdpi.com
N-acetamide indolesVarious substitutionsAntimalarial (PfATP4 inhibition)Indole ring modifications were central to optimizing antimalarial potency. nih.gov

Significance of N-benzyl Substituents and Their Influence on Potency and Selectivity

The N-benzyl group is another critical component of the this compound scaffold, and its substitution pattern can dramatically affect both the potency and selectivity of the derivatives. The benzyl (B1604629) ring offers a versatile platform for introducing a wide range of substituents with varying electronic and steric properties, allowing for fine-tuning of the molecule's interaction with its biological target.

In the pursuit of SARS-CoV-2 RdRp inhibitors, a significant increase in potency was observed when a benzylamine (B48309) was used in place of a substituted aniline (B41778) at the right-hand side of the molecule. nih.gov This initial finding spurred the design of a new series of 2-((indol-3-yl)thio)-N-benzyl-acetamides, underscoring the importance of the benzyl group for activity. nih.gov Further optimization revealed that di-substitution on the amide nitrogen, which can be influenced by the benzyl group's substituents, was beneficial for RdRp inhibition. nih.gov

The following table illustrates the impact of N-benzyl substituents on the biological activity of selected derivatives:

Compound Series N-benzyl Substituent Modification Biological Target/Activity Key Finding Reference
2-((indol-3-yl)thio)-acetamidesReplacement of substituted aniline with benzylamineSARS-CoV-2 RdRp inhibitionIncreased potency was observed with the benzylamine moiety. nih.gov
2-((indol-3-yl)thio)-N-benzyl-acetamidesDi-substitution on the amide nitrogenSARS-CoV-2 RdRp inhibitionDi-substitution on the amide nitrogen proved beneficial for inhibitory activity. nih.gov

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in the biological activity of chiral compounds. For this compound derivatives that contain a stereocenter, the different enantiomers can exhibit significantly different potencies and selectivities. This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact preferentially with one enantiomer over the other.

A striking example of this is seen in a series of N-benzyl-2-acetamidopropionamide derivatives investigated for their anticonvulsant properties. nih.gov For one of the most potent compounds in the series, N-benzyl-2-acetamido-3-methoxypropionamide, the anticonvulsant activity was found to reside almost exclusively in the (R)-stereoisomer. nih.gov The ED50 value for the (R)-enantiomer was 4.5 mg/kg, while the (S)-enantiomer had an ED50 value exceeding 100 mg/kg, demonstrating a profound difference in activity between the two stereoisomers. nih.gov This highlights the critical importance of stereochemistry in the design of these anticonvulsant agents.

The following table summarizes the enantiomeric activity differences for a key N-benzyl-2-acetamidopropionamide derivative:

Compound Stereoisomer Anticonvulsant Activity (ED50 in mice, i.p.) Key Finding Reference
N-benzyl-2-acetamido-3-methoxypropionamide(R)-isomer4.5 mg/kgThe (R)-isomer is significantly more potent than the (S)-isomer. nih.gov
N-benzyl-2-acetamido-3-methoxypropionamide(S)-isomer> 100 mg/kgThe (S)-isomer shows minimal anticonvulsant activity. nih.gov

Linker Region Modifications and Their Impact on Pharmacological Response

In the development of SARS-CoV-2 RdRp inhibitors based on the 2-((1H-indol-3-yl)thio)-N-benzyl-acetamide scaffold, the thioether linkage (-S-) within the linker was a key structural feature. nih.gov While the study focused on substitutions on the indole and benzyl moieties, the integrity of this thioacetamide (B46855) linker was maintained across the optimized compounds, suggesting its importance for activity.

In a different series of compounds, N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates designed as carbonic anhydrase inhibitors, modifications to the linker were more explicitly explored. nih.gov The introduction of a hydrazono group to create N-(2-chlorophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetamide resulted in potent inhibitors. nih.gov Further elongation of the linker by incorporating an aminoacetyl group led to compounds like N-(2-chlorophenyl)-2-(2-oxo-3-(2-(2-(4-sulfamoylphenylamino)acetyl)hydrazono)indolin-1-yl)acetamide, demonstrating that the length and composition of the linker are critical for optimizing interactions with the target enzyme. nih.gov

The following table highlights the impact of linker modifications on the pharmacological response of related acetamide (B32628) derivatives:

Compound Series Linker Modification Biological Target/Activity Key Finding Reference
N-phenylacetamide-2-oxoindole benzenesulfonamidesIntroduction of a hydrazono groupCarbonic anhydrase inhibitionThe modified linker led to potent inhibitory activity. nih.gov
N-phenylacetamide-2-oxoindole benzenesulfonamidesElongation with an aminoacetyl groupCarbonic anhydrase inhibitionThe length and composition of the linker are crucial for optimizing activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, un-synthesized compounds, thereby guiding the rational design of more effective therapeutic agents.

For a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives with anti-influenza A virus activity, 2D and 3D-QSAR studies were conducted. semanticscholar.orgresearchgate.net The 2D-QSAR models identified relevant descriptors for predicting the anti-IAV responses, while the 3D-QSAR models provided insights into the spatial arrangement of substituents that favor activity. semanticscholar.orgresearchgate.net These models can be invaluable for the in-silico design and screening of potential candidates for influenza therapy. semanticscholar.orgresearchgate.net

In another study focusing on acetamido-N-benzylacetamide derivatives with anticonvulsant activity, a QSAR analysis was applied to a library of 51 compounds. kg.ac.rs Using multiple linear regression, the study investigated the influence of various molecular descriptors on activity. The results indicated the significant role of electronic and topological features of the molecules in their anticonvulsant activity, providing a predictive model for designing new compounds with enhanced potency. kg.ac.rs

The following table provides an overview of QSAR studies on this compound and related derivatives:

Compound Series Biological Activity QSAR Approach Key Finding Reference
2-((1H-indol-3-yl)thio)-N-phenyl-acetamidesAnti-influenza A virus2D-QSAR and 3D-QSARIdentified key descriptors and spatial arrangements for predicting anti-IAV activity. semanticscholar.orgresearchgate.net
Acetamido-N-benzylacetamidesAnticonvulsantMultiple Linear Regression (MLR)Electronic and topological features were found to be important for anticonvulsant activity. kg.ac.rs

Computational Chemistry and in Silico Modeling in N Benzyl 2 1h Indol 3 Yl Acetamide Research

Molecular Docking Simulations for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and estimating the binding affinity of a ligand to its target receptor.

In the context of N-benzyl-2-(1H-indol-3-yl)acetamide derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating structure-activity relationships (SAR). For instance, in a study on 2-((1H-indol-3-yl)thio)-N-benzyl-acetamide derivatives as potential inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), molecular docking studies were performed to understand their binding mechanism. nih.gov The simulations revealed that these inhibitors likely bind to the palm and finger subdomains of the RdRp. nih.gov Key interactions were observed with residues such as D618, D760, and D761, which are critical for the coordination of magnesium ions in the catalytic center. nih.gov The calculated binding energies showed a strong correlation with the experimentally determined half-maximal inhibitory concentration (IC50) values, suggesting that the inhibitory effect is linked to the high binding affinity for the RdRp. nih.gov

The following table summarizes the docking results for some of the studied 2-((1H-indol-3-yl)thio)-N-benzyl-acetamide derivatives against SARS-CoV-2 RdRp.

CompoundIC50 (μM)Predicted Binding Energy (kcal/mol)Key Interacting Residues
6b2 3.35 ± 0.21-D618, R624, K794, S795, D760, D761, D452, Y455, K551, R553
6b5 4.55 ± 0.2-D618, R624, K794, S795, D760, D761, D452, Y455, K551, R553
6c9 1.65 ± 0.05-D618, R624, K794, S795, D760, D761, D452, Y455, K551, R553
6d2 3.76 ± 0.79-D618, R624, K794, S795, D760, D761, D452, Y455, K551, R553
6d5 1.11 ± 0.05-D618, R624, K794, S795, D760, D761, D452, Y455, K551, R553

Data from a study on 2-((1H-indol-3-yl)thio)-N-benzyl-acetamide derivatives as SARS-CoV-2 RdRp inhibitors. nih.gov

Similarly, docking studies on N-benzyl pyridinium–curcumin derivatives, which share structural similarities with this compound, have been used to predict their binding modes within the active site of acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are employed to investigate the conformational changes of a ligand and its target receptor, as well as to assess the stability of the ligand-receptor complex.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, research on structurally related compounds highlights the utility of this technique. For example, MD simulations were conducted on N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamides, which possess a similar acetamide (B32628) linkage. preprints.org These simulations were used to confirm the stability of the ligand-protein complexes predicted by molecular docking and to observe the dynamic behavior of the ligand within the binding pocket of the target enzyme, cathepsin K. preprints.org The simulations, typically run for durations such as 50 nanoseconds, revealed that the most potent compounds maintained stable interactions with the target, showing minimal fluctuations and conformational changes. preprints.org This stability is a key indicator of a strong and effective inhibitor.

Pharmacophore Development and Virtual Screening for Hit Identification

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. dovepress.com A pharmacophore model can then be used as a 3D query to search large compound libraries in a process called virtual screening to identify new "hit" compounds that are likely to be active. dovepress.comnih.gov

The development of a pharmacophore model can be based on the structure of a known ligand (ligand-based) or the structure of the target receptor's active site (structure-based). dovepress.com For this compound and its analogs, pharmacophore models can be constructed based on a set of known active compounds to identify the common features required for their biological effect. For instance, a study on anticonvulsant acetamido-N-benzylacetamide derivatives identified a pharmacophoric pattern consisting of a vicinal diamine linkage, an oxygen atom on the ethylene (B1197577) chain, and an aromatic ring. kg.ac.rs

Once a pharmacophore model is validated, it can be used to screen virtual databases of chemical compounds to find novel molecules that match the pharmacophoric features. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thus accelerating the drug discovery process.

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based drug design strategies are central to the development of new drugs, and both have been applied to compounds related to this compound.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to interact with the target. A prominent example is the use of Quantitative Structure-Activity Relationship (QSAR) studies. In a QSAR study of anticonvulsant acetamido-N-benzylacetamide derivatives, researchers developed mathematical models that correlate the chemical structures of the compounds with their biological activities. kg.ac.rs These models, which can be 2D or 3D, help in understanding which molecular properties (descriptors) are important for the desired activity and can be used to predict the activity of new, unsynthesized compounds. kg.ac.rssemanticscholar.org

Structure-based drug design , on the other hand, relies on the known 3D structure of the target protein. This approach was exemplified in the study of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamide derivatives as SARS-CoV-2 RdRp inhibitors. nih.gov By docking the compounds into the active site of the enzyme, researchers could visualize the binding modes and identify key interactions. This information is then used to design new derivatives with improved potency and selectivity by modifying the chemical structure to enhance these interactions. nih.gov

Predictive Computational Methodologies for Biological Activity

Predictive computational methodologies encompass a range of in silico techniques used to forecast the biological activity and pharmacokinetic properties of chemical compounds. These methods are crucial in the early stages of drug discovery for prioritizing candidates for further development.

Quantitative Structure-Activity Relationship (QSAR) is a key predictive methodology. For a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, 2D- and 3D-QSAR models were developed to predict their anti-influenza A virus activity. semanticscholar.orgresearchgate.net These models successfully identified the most relevant molecular descriptors influencing the antiviral response and demonstrated good predictive power. researchgate.net

Another important set of predictive tools falls under the umbrella of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. In silico ADMET studies are used to estimate the drug-like properties of a compound. For example, a study on a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, which shares the N-benzyl-carboxamide moiety, utilized computational tools to predict its physicochemical and pharmacokinetic properties. nih.gov These predictions indicated that the compound adheres to Lipinski's rule of five, suggesting good oral bioavailability, and is likely to cross the blood-brain barrier and be well-absorbed from the gastrointestinal tract. nih.gov Such predictions are vital for weeding out compounds with unfavorable pharmacokinetic profiles early in the discovery pipeline.

Future Perspectives and Advanced Research Directions for N Benzyl 2 1h Indol 3 Yl Acetamide

Identification of Novel Therapeutic Avenues and Disease Indications

The indole (B1671886) nucleus is a privileged scaffold in drug discovery, known for its presence in a wide array of biologically active compounds. While the therapeutic potential of N-benzyl-2-(1H-indol-3-yl)acetamide derivatives has been explored in certain areas, a vast landscape of disease indications remains to be investigated. Future research should systematically screen this class of compounds against a broader range of therapeutic targets.

Antiviral Applications: Recent studies have highlighted the potential of related indole-based compounds, specifically 2-((indol-3-yl)thio)-N-benzyl-acetamides, as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.gov This finding strongly suggests that this compound and its analogues could be promising candidates for the development of novel antiviral agents against a spectrum of RNA viruses. A focused effort to evaluate their efficacy against viruses such as influenza, respiratory syncytial virus (RSV), and other coronaviruses is a logical and compelling next step.

Anticancer Potential: The indole moiety is a common feature in many anticancer drugs. A systems biology approach has been used to identify the PIK3CA protein, a catalytic subunit of the PI3K family, as a potential target for indole[2,1-a]isoquinoline derivatives in cancer therapy. nih.gov This suggests that this compound derivatives could be investigated for their potential to modulate cancer-related pathways. Screening against various cancer cell lines and investigating their mechanism of action at the molecular level could unveil new opportunities in oncology.

Neurodegenerative Diseases: The structural similarities of some indole derivatives to endogenous signaling molecules suggest their potential utility in neurological disorders. For instance, certain peptoids, which are structurally related to the core of N-benzyl-2-(N-benzylamido)acetamide, have been investigated as selective inhibitors of butyrylcholinesterase (BChE), a target of interest in Alzheimer's disease. abq.org.br This opens up the possibility of designing this compound derivatives that could modulate neuroinflammatory pathways or protein aggregation associated with neurodegeneration.

Anti-inflammatory and Analgesic Properties: The acetamide (B32628) group is present in many compounds with anti-inflammatory and analgesic properties. Numerous acetamide derivatives have been explored as cyclooxygenase-II (COX-II) inhibitors to treat pain and inflammation. archivepp.com Investigating the potential of this compound to inhibit key inflammatory mediators could lead to the development of new treatments for a variety of inflammatory conditions.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The conventional drug discovery process is often lengthy and expensive. ajprd.com The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, enabling a more rapid and cost-effective approach to identifying and optimizing drug candidates. ajprd.comjsr.orgmdpi.com

Predictive Modeling: AI and ML algorithms can be trained on vast datasets of chemical structures and their corresponding biological activities. nih.gov This allows for the development of predictive models, such as quantitative structure-activity relationship (QSAR) models, to forecast the therapeutic efficacy and potential toxicity of novel this compound derivatives. nih.govresearchgate.net These in silico predictions can prioritize the synthesis of compounds with the highest probability of success, thereby conserving resources and accelerating the discovery timeline. ajprd.comnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties. By providing the models with the core this compound scaffold and specifying desired attributes (e.g., high potency, low toxicity), these algorithms can propose novel derivatives that may not have been conceived through traditional medicinal chemistry approaches.

Innovative Synthetic Approaches for Enhanced Chemical Space Exploration

To fully explore the therapeutic potential of this compound, efficient and versatile synthetic methodologies are crucial. Future research should focus on developing innovative synthetic routes that allow for the rapid generation of a diverse library of analogues.

Multicomponent Reactions: Techniques like the Ugi four-component reaction have been successfully employed to synthesize N–benzyl (B1604629)–2–(N–benzylamido)acetamide peptoids. abq.org.br Exploring similar multicomponent reactions for the synthesis of this compound derivatives would enable the creation of a wide range of compounds from simple starting materials in a single step, significantly increasing synthetic efficiency.

Microwave-Assisted Synthesis: The use of microwave irradiation as an activation source has been shown to be a clean, rapid, and economical method for producing related compounds like N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide. google.com Applying this technology to the synthesis of this compound could lead to faster reaction times, higher yields, and more environmentally friendly processes.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved safety, scalability, and product purity. Implementing flow chemistry for the synthesis of this compound and its derivatives would facilitate the production of larger quantities of lead compounds for further preclinical evaluation.

Systems Biology and Network Pharmacology Integration for Comprehensive Understanding

To move beyond a single-target approach, systems biology and network pharmacology offer a holistic view of how a drug affects the intricate network of biological interactions within a cell or organism. nih.govbioinformaticsreview.com This approach is particularly valuable for understanding the polypharmacology of compounds like this compound, where the indole scaffold may interact with multiple targets.

Target Deconvolution and Pathway Analysis: By combining experimental "omics" data (genomics, proteomics, metabolomics) with computational network analysis, researchers can identify the multiple targets of this compound and the cellular pathways it modulates. nih.govresearchgate.net This provides a comprehensive understanding of its mechanism of action, including both therapeutic effects and potential off-target effects. nih.govbioinformaticsreview.com

Translational Research Pathways: From Bench to Pre-clinical Development Paradigms

A clear and efficient translational pathway is essential to move promising this compound derivatives from the laboratory to preclinical development. This involves a structured approach to lead optimization and preclinical testing.

Lead Optimization: Once a lead compound is identified, medicinal chemistry efforts will focus on optimizing its pharmacological profile. This includes improving potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). This iterative process of design, synthesis, and testing is crucial for developing a viable drug candidate.

Preclinical Evaluation: Promising candidates will undergo rigorous preclinical testing. This includes in vivo studies in relevant animal models to assess efficacy and to establish a preliminary safety profile. For example, studies on N-benzyl-2-acetamidopropionamide derivatives have utilized mouse and rat models to determine anticonvulsant activity and neurotoxicity. nih.gov Similar well-designed animal studies will be critical for advancing this compound derivatives.

Biomarker Development: Identifying and validating biomarkers that can predict treatment response or monitor disease progression will be crucial for the eventual clinical development of these compounds. Systems biology approaches can aid in the discovery of such biomarkers.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-benzyl-2-(1H-indol-3-yl)acetamide, and what key reaction conditions influence yield?

  • Answer : The synthesis typically involves multi-step reactions, starting with the formation of the indole core via cyclization (e.g., using α,β-unsaturated carbonyl compounds) followed by functionalization. Key steps include:

  • Coupling reactions : Benzylation of the indole nitrogen using benzyl halides in polar aprotic solvents like DMF under reflux .
  • Acetamide formation : Reaction of indole-3-ethylamine with acetylating agents (e.g., acetic anhydride) .
  • Critical conditions : Temperature control (60–100°C), solvent selection (DMF or dichloromethane), and reaction time (4–24 hours) significantly impact yield and purity. Characterization via 1^1H-NMR and 13^{13}C-NMR confirms structural integrity .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H-NMR identifies indole aromatic protons (δ 6.8–7.5 ppm) and benzyl methylene protons (δ 4.5–5.0 ppm). 13^{13}C-NMR confirms acetamide carbonyl signals (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 264.3 for [M+H]+^+) .
  • Infrared Spectroscopy (IR) : Detects N-H stretching (~3300 cm1^{-1}) and carbonyl vibrations (~1650 cm1^{-1}) .

Q. What preliminary biological screening models are appropriate for evaluating the bioactivity of this compound?

  • Answer : Initial screens include:

  • In vitro cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme inhibition studies : Testing against targets like Bcl-2 or Mcl-1 using fluorescence polarization assays .
  • Antimicrobial screening : Agar diffusion assays for bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields or impurity issues?

  • Answer :

  • Solvent optimization : Replace DMF with THF or acetonitrile to reduce side reactions .
  • Catalyst use : Employ Pd catalysts for efficient benzylation .
  • Purification techniques : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol .

Q. What strategies are effective in resolving contradictions between reported biological activity data for indole-acetamide derivatives?

  • Answer :

  • Meta-analysis : Cross-validate data across studies using standardized assays (e.g., uniform cell lines like HepG2) .
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the benzyl ring enhance anticancer activity) .
  • Dose-response reevaluation : Test disputed compounds at multiple concentrations to identify non-linear effects .

Q. What computational approaches predict the binding mechanisms of this compound with biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with apoptosis regulators (e.g., Bcl-2), prioritizing hydrophobic pockets near the indole moiety .
  • MD simulations : Assess binding stability over 100-ns trajectories in GROMACS .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What critical factors must be considered when designing in vivo studies for this compound?

  • Answer :

  • Pharmacokinetics : Evaluate oral bioavailability and half-life using LC-MS/MS in rodent plasma .
  • Toxicity : Screen for hepatotoxicity via ALT/AST levels and histopathology .
  • Formulation : Use PEG-based nanoparticles to enhance solubility and target tumor tissues .

Q. How do structural modifications at specific positions of the indole-acetamide core influence pharmacological activity?

  • Answer : SAR studies reveal:

  • N-Benzyl substitution : Fluorination at the benzyl para position increases metabolic stability and target affinity (e.g., IC50_{50} improvement from 12 µM to 4 µM) .
  • Indole C5 methoxy groups : Enhance membrane permeability but reduce potency against kinase targets .
  • Acetamide thioether variants : Introduce redox-sensitive moieties for selective drug release in cancer microenvironments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.